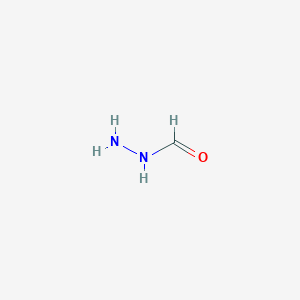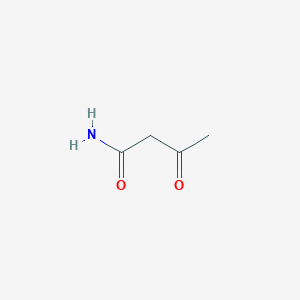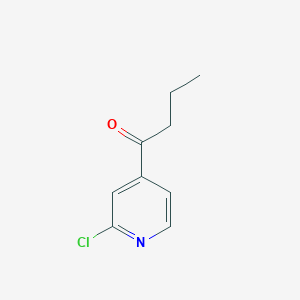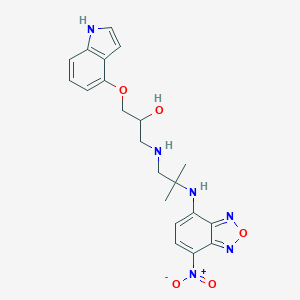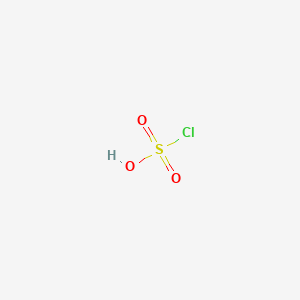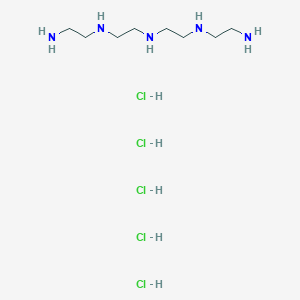
四乙烯五胺五盐酸盐
描述
四乙烯五胺五盐酸盐是一种胺盐,化学式为 HN(CH2CH2NHCH2CH2NH2)2·5HCl。 它以其在各种反应中的催化作用而闻名,并被报道为一种高亲和力铜和锌螯合剂 .
科学研究应用
四乙烯五胺五盐酸盐在科学研究中具有广泛的应用:
化学: 它用作胞嘧啶双亚硫酸盐反应的多胺催化剂.
生物学: 它用于使用兔网状红细胞裂解液试剂盒进行体外翻译.
作用机理
四乙烯五胺五盐酸盐的作用机理涉及其螯合铜和锌离子的能力。通过与这些金属离子结合,它可以调节它们的细胞内水平,这对各种生物过程至关重要。 这种螯合会导致某些酶活性的抑制和特定细胞类型的再生 .
作用机制
Target of Action
Tetraethylenepentamine pentahydrochloride is reported as a copper-chelating agent . It has a high affinity for copper and zinc . These metals play crucial roles in various biological processes, and their homeostasis is vital for cellular growth and development .
Mode of Action
The compound interacts with its targets (copper and zinc) by chelation , a process where the compound forms multiple bonds with a single metal ion . This interaction results in the formation of a cyclic structure that effectively encapsulates the metal ion .
Pharmacokinetics
The compound’s high affinity for copper and zinc suggests that it may have good bioavailability .
Result of Action
The chelation of copper and zinc by Tetraethylenepentamine pentahydrochloride can have various molecular and cellular effects. For instance, it has been reported that in rats maintained on a copper-deficient diet containing the compound, there is regeneration of pancreatic endocrine cells .
Action Environment
The action, efficacy, and stability of Tetraethylenepentamine pentahydrochloride can be influenced by various environmental factors. For example, the presence of copper and zinc in the environment would be necessary for the compound to exert its chelating action . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound, although specific studies on this aspect are lacking.
生化分析
Biochemical Properties
Tetraethylenepentamine pentahydrochloride plays a significant role in biochemical reactions. It is employed as a polyamine catalyst for the bisulfite reaction of cytosine . It interacts with enzymes, proteins, and other biomolecules in a way that it binds to the Mcl-1 protein, a regulator of apoptosis, and prevents it from binding to the genome DNA .
Cellular Effects
The effects of Tetraethylenepentamine pentahydrochloride on various types of cells and cellular processes are profound. It has been reported that in rats maintained on a copper-deficient diet containing Tetraethylenepentamine pentahydrochloride, regeneration of pancreatic endocrine cells has been observed .
Molecular Mechanism
At the molecular level, Tetraethylenepentamine pentahydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a high-affinity copper and zinc chelator , indicating that it can bind to these metal ions and influence their availability in biological systems.
Temporal Effects in Laboratory Settings
It is known that this compound has a role in the regeneration of pancreatic endocrine cells in rats .
Metabolic Pathways
Given its role as a copper and zinc chelator , it may be involved in pathways where these metal ions play a crucial role.
准备方法
合成路线和反应条件
四乙烯五胺五盐酸盐可以通过使四乙烯五胺与盐酸反应来合成。该反应通常包括将四乙烯五胺溶解在合适的溶剂中,例如水或乙醇,然后在保持温度在约 0-5°C 的情况下逐滴加入盐酸。 然后将所得溶液蒸发至干,以获得五盐酸盐 .
工业生产方法
在工业环境中,四乙烯五胺五盐酸盐的生产遵循类似的过程,但规模更大。该反应在大型反应器中进行,精确控制温度和 pH 值,以确保高收率和纯度。 然后对最终产品进行干燥和包装,以便分发 .
化学反应分析
反应类型
四乙烯五胺五盐酸盐会发生各种类型的化学反应,包括:
氧化: 它可以被氧化形成相应的胺氧化物。
还原: 它可以被还原形成低级胺。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在碱性条件下使用卤化物和其他亲电子试剂.
主要产物
氧化: 胺氧化物。
还原: 低级胺。
取代: 取代胺.
相似化合物的比较
类似化合物
三乙烯四胺: 另一种具有类似螯合特性的乙烯胺。
二乙烯三胺: 一种具有较少胺基的低级同系物。
五乙烯六胺: 一种具有更多胺基的高级同系物.
独特性
四乙烯五胺五盐酸盐的独特之处在于其对铜和锌离子的高亲和力,使其在需要强金属螯合的应用中特别有效。 它的多个胺基还在各种化学反应和工业过程中提供了多功能性 .
属性
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N5.5ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICAQBLDJAGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCN)N.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28Cl5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437920 | |
| Record name | Tetraethylenepentamine pentahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-41-5 | |
| Record name | Tetraethylenepentamine pentahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylenepentamine pentahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the safety concerns regarding the use of Tetraethylenepentamine pentahydrochloride?
A: While Tetraethylenepentamine pentahydrochloride shows potential in mobilizing heavy metals and influencing pancreatic cell regeneration, there are safety concerns. Research shows that administering Tetraethylenepentamine pentahydrochloride and similar polyamines to cadmium-exposed rats led to oliguria and anuria, indicating potential kidney damage. [] This highlights the need for careful evaluation of dosage, treatment duration, and potential long-term effects in future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


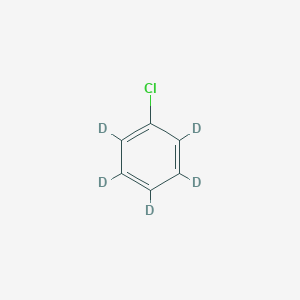
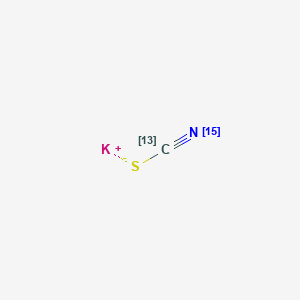
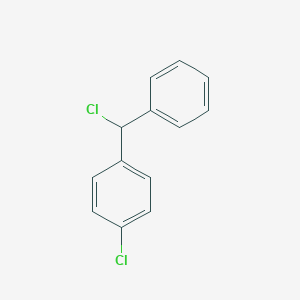
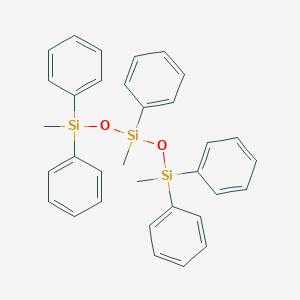
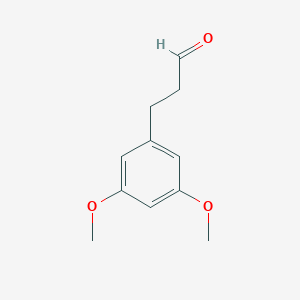
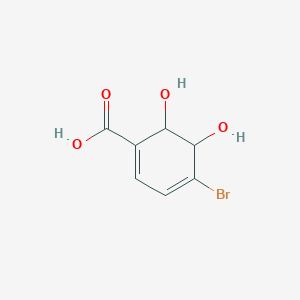
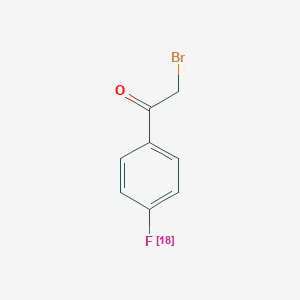
![(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B46542.png)
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
